molecular formula C17H19NO2S B2655541 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide CAS No. 941992-93-4

4-(isopropylthio)-N-(4-methoxyphenyl)benzamide

Cat. No. B2655541
CAS RN: 941992-93-4
M. Wt: 301.4
InChI Key: PAKQYIYPQKBFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(isopropylthio)-N-(4-methoxyphenyl)benzamide” is an organic compound containing functional groups such as amide, ether, and thioether. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. Generally, amides, ethers, and thioethers can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds structurally related to 4-(isopropylthio)-N-(4-methoxyphenyl)benzamide often involves their synthesis and chemical modification to explore their potential applications. For example, the development of novel synthesis methods for benzamide derivatives can enhance the efficiency of producing compounds with potential therapeutic effects (Doi, Shirai, & Sato, 1997).

Pharmacological Applications

Compounds with a benzamide structure have been investigated for their pharmacological properties, including neuroleptic activity and potential as anti-inflammatory and analgesic agents. The study of benzamides of N,N-disubstituted ethylenediamines and their inhibitory effects on apomorphine-induced stereotyped behavior in rats indicates the potential neuroleptic properties of these compounds (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Corrosion Inhibition

Research on N-Phenyl-benzamide derivatives demonstrates their effectiveness as corrosion inhibitors, highlighting the relevance of benzamide compounds in materials science. The study on the corrosion inhibition of mild steel suggests that derivatives of benzamides could be applied to protect metals from corrosion, thus extending their application beyond biological systems (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Molecular Structural Analysis

Investigations into the molecular structure of benzamide derivatives, such as novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamides, use techniques like X-ray diffraction and DFT calculations. These studies contribute to our understanding of the physical and chemical properties of such compounds, which can inform their potential applications in various fields (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other substances. For example, if this compound is used as a drug, its mechanism of action would involve how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-(4-methoxyphenyl)-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12(2)21-16-10-4-13(5-11-16)17(19)18-14-6-8-15(20-3)9-7-14/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKQYIYPQKBFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylthio)-N-(4-methoxyphenyl)benzamide

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